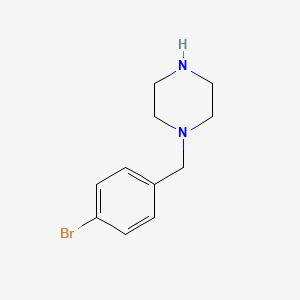

1-(4-Bromobenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHWBNAOEVAPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919807 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91345-62-9 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The piperazine (B1678402) moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. researchgate.netontosight.ai The introduction of a 4-bromobenzyl group to this scaffold creates 1-(4-Bromobenzyl)piperazine, a compound of significant interest for developing new chemical entities. The bromine atom and the benzyl (B1604629) group are not merely passive components; they actively influence the molecule's electronic properties, lipophilicity, and potential for specific biological interactions. ontosight.aiontosight.ai

The presence of the bromobenzyl group can confer specific biological activities, making its derivatives candidates for investigation in various therapeutic areas, including oncology and neuroscience. ontosight.ai For instance, research has demonstrated the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, where a related bromo-substituted precursor was used to generate compounds tested for their cytotoxic effects against several cancer cell lines. mdpi.com Such studies underscore the value of the bromo-functionalized piperazine scaffold in generating compounds with potential anticancer activity. mdpi.com The piperazine ring itself is a common feature in drugs targeting neurological disorders, and the modification with a bromobenzyl group provides a vector for exploring new interactions with biological targets. ontosight.ai

Role As a Precursor and Intermediate in the Development of Advanced Chemical Entities

Established Synthetic Routes to the this compound Core

The construction of the this compound framework can be achieved through several synthetic methodologies, primarily involving the formation of a carbon-nitrogen bond between the piperazine ring and the 4-bromobenzyl group.

Alkylation Reactions of Piperazine with Bromobenzyl Halides

A primary and direct method for synthesizing this compound is the nucleophilic substitution reaction between piperazine and a 4-bromobenzyl halide, most commonly 4-bromobenzyl bromide. chemicalbook.com This reaction is a classic example of N-alkylation, where the secondary amine of piperazine acts as a nucleophile, displacing the halide from the benzylic carbon of the 4-bromobenzyl halide. mdpi.com

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct and to deprotonate the piperazinium salt, thus regenerating the nucleophilic amine. The choice of solvent and reaction conditions, such as temperature, can influence the reaction rate and yield. To favor mono-alkylation and minimize the formation of the disubstituted product, 1,4-bis(4-bromobenzyl)piperazine, an excess of piperazine is often employed.

Table 1: Reaction Parameters for Alkylation of Piperazine

| Parameter | Condition | Rationale |

| Alkylating Agent | 4-Bromobenzyl bromide | Good leaving group (bromide) facilitates nucleophilic substitution. |

| Base | Potassium carbonate, Triethylamine | Neutralizes the HBr byproduct, preventing the formation of inactive piperazine salt. |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Polar aprotic solvents that can dissolve the reactants and facilitate the reaction. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to more side products. |

| Reactant Ratio | Excess piperazine | Minimizes the formation of the 1,4-disubstituted piperazine byproduct. |

Multi-Step Synthesis Pathways

In some instances, the synthesis of this compound is embedded within a larger, multi-step synthetic sequence. libretexts.org For example, a synthetic route might first involve the creation of a more complex piperazine derivative, which is then subjected to a bromination reaction to install the bromo-substituent on the benzyl (B1604629) ring. chemicalbook.com Alternatively, a pre-functionalized piperazine can be reacted with 4-bromobenzyl chloride.

One reported multi-step synthesis involves the reaction of piperazine with 4-bromobenzyl chloride to form this compound, which is then further reacted to produce more complex molecules. Another approach involves the preparation of phenyl piperazine by refluxing bis(2-chloroethyl)amine (B1207034) hydrochloride with p-bromoaniline. nih.gov

Role of Blocking/Protecting Groups in Directed Synthesis

To achieve regioselectivity and control the outcome of the synthesis, particularly when dealing with the two reactive nitrogen atoms of piperazine, the use of protecting groups is a critical strategy. organic-chemistry.orgresearchgate.net A common approach involves the mono-protection of piperazine, often with a tert-butoxycarbonyl (Boc) group, to form 1-Boc-piperazine. mdpi.com This temporarily blocks one of the nitrogen atoms, allowing the other to be selectively alkylated with 4-bromobenzyl bromide. nih.gov

Following the alkylation step, the Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound with a free secondary amine available for further functionalization. mdpi.comnih.gov This method provides a high degree of control and is instrumental in the synthesis of unsymmetrically substituted piperazine derivatives.

Table 2: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Catalytic hydrogenolysis, strong acids |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |

Functionalization and Derivatization of the Piperazine Nitrogen Atom

The presence of a secondary amine in this compound provides a versatile handle for a wide range of chemical modifications, allowing for the creation of diverse molecular scaffolds. libretexts.orgchemicalbook.commdpi.com

N-Alkylation and N-Acylation Reactions

The free secondary amine of this compound can readily undergo further N-alkylation with various alkyl halides or other alkylating agents to introduce additional substituents. nih.govevitachem.com This allows for the extension of the molecular framework and the introduction of different functional groups. Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-acylation is another common derivatization strategy, where the piperazine nitrogen reacts with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.govambeed.com This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, this compound can be acylated with benzoyl chloride or other acylating agents. nih.gov

Introduction of Diverse Substituents for Scaffold Diversification

The versatility of the piperazine core allows for the introduction of a vast array of substituents to create libraries of compounds for various applications, including drug discovery. libretexts.orgchemicalbook.comresearchgate.net These substituents can be chosen to modulate properties such as lipophilicity, polarity, and steric bulk, as well as to introduce specific pharmacophoric features.

Examples of substituents that can be introduced include:

Aryl and heteroaryl groups: These can be introduced via N-arylation reactions, such as the Buchwald-Hartwig amination, or by reaction with activated aryl halides. mdpi.com

Alkyl chains with terminal functional groups: This allows for the introduction of alcohols, amines, carboxylic acids, or other functionalities for further derivatization.

Complex cyclic systems: The piperazine nitrogen can be incorporated into larger ring systems or linked to other heterocyclic scaffolds.

The ability to readily diversify the this compound scaffold makes it a valuable building block in the synthesis of novel chemical entities with a wide range of potential biological activities.

Transformations Involving the Bromine Atom on the Aromatic Ring

The bromine atom attached to the para-position of the benzyl group is a key functional handle for introducing molecular diversity. Its reactivity allows for both substitution and coupling reactions, providing pathways to a vast chemical space.

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for replacing a leaving group on an aromatic ring with a nucleophile. The generally accepted mechanism proceeds through a two-step addition-elimination pathway. pressbooks.publibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the halide, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For SNAr reactions to occur readily, the aryl halide typically requires activation by strongly electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are crucial for stabilizing the anionic intermediate. pressbooks.pub

The aromatic ring of this compound lacks such strong activating groups. Consequently, direct nucleophilic substitution of the bromine atom under standard SNAr conditions is challenging and generally requires harsh conditions, such as high temperatures and the use of very strong bases. pressbooks.pub While the bromine atom can be substituted by nucleophiles like amines or thiols in appropriately activated systems, these transformations are less common for unactivated aryl bromides like this compound without specialized catalysts.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for derivatizing aryl halides, including this compound. Among these, the Suzuki-Miyaura coupling is particularly prominent for the formation of carbon-carbon bonds. gre.ac.ukrsc.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.org

The Suzuki-Miyaura reaction is exceptionally valuable in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active molecules. gre.ac.ukrsc.org The bromine atom of this compound makes it an ideal substrate for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

A representative example, though on a structurally related compound, illustrates the utility of this approach. The palladium-catalyzed Suzuki-Miyaura coupling of a 1-((4-bromophenyl)sulfonyl)piperazine (B60929) intermediate with various boronic acids proceeds efficiently to yield the corresponding biphenyl (B1667301) derivatives. researchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate in a suitable solvent mixture. researchgate.net

| Entry | Boronic Acid (Coupling Partner) | Catalyst / Base | Product | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-((4'-Substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine derivative | researchgate.net |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-((4'-Substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine derivative | researchgate.net |

| 3 | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-((4'-Substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperazine derivative | researchgate.net |

This table illustrates the general principle of Suzuki-Miyaura coupling on a related aryl bromide-piperazine scaffold. The specific products shown are derivatives of a sulfonylpiperazine, but the reaction is directly applicable to this compound to create analogous biaryl structures.

Oxidative and Reductive Modifications of the Compound

Beyond transformations at the bromine atom, the this compound structure offers other sites for oxidative and reductive modifications. These reactions can alter the compound's properties by modifying the piperazine ring, the benzylic position, or other functional groups introduced in its analogues.

Reductive Modifications:

Hydrodebromination: The bromine atom can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), yielding 1-benzylpiperazine. This reaction is a standard method for the reduction of aryl halides.

Reduction of Analogue Functional Groups: In derivatives of this compound that contain reducible functional groups, such as a nitro group, selective reduction is a common synthetic step. For instance, a nitro group on the aromatic ring can be reduced to a primary amine using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride, providing a key intermediate for further functionalization. mdpi.com

Oxidative Modifications:

N-Oxidation: The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding mono- or di-N-oxide derivatives.

Benzylic Oxidation: The benzylic methylene (B1212753) (-CH₂-) bridge is a potential site for oxidation. Strong oxidizing agents could potentially convert this group into a carbonyl (ketone), yielding 1-(4-bromobenzoyl)piperazine. However, such harsh conditions might also lead to undesired side reactions or degradation of the piperazine ring.

| Transformation Type | Reaction | Potential Reagent(s) | Product Type |

| Reduction | Hydrodebromination | H₂, Pd/C | 1-Benzylpiperazine |

| Reduction | Nitro Group Reduction (on analogue) | H₂, Pd/C; SnCl₂ | Amino-substituted analogue |

| Oxidation | Piperazine N-Oxidation | H₂O₂, m-CPBA | This compound-N-oxide |

| Oxidation | Benzylic Oxidation | KMnO₄, CrO₃ | 1-(4-Bromobenzoyl)piperazine |

Pharmacological Investigations and Biological Targeting of 1 4 Bromobenzyl Piperazine Derivatives

Modulation of Neurotransmitter Systems and Central Nervous System Activity

Derivatives of 1-(4-Bromobenzyl)piperazine have demonstrated significant interactions with crucial neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. This modulation underlies their potential to influence mood, cognition, and other CNS-related functions.

The serotonergic system, with its various 5-hydroxytryptamine (5-HT) receptors, is a primary target for many psychoactive compounds. Piperazine (B1678402) derivatives have been extensively studied for their ability to interact with this system. The piperazine scaffold is a recurring feature in ligands designed for serotonin receptors, where it often forms a bridge between two aromatic groups, enhancing affinity through key interactions. nih.gov The protonatable nitrogen atom of the piperazine ring is crucial for binding to receptors like the 5-HT1A receptor. nih.govresearchgate.net

Research has shown that certain phenylpiperazine compounds, structurally related to this compound, act as inhibitors of monoamine neurotransmitter reuptake, including that of serotonin. biosynth.com This inhibition of the serotonin transporter (SERT) is a key mechanism for many antidepressant medications. koreascience.krgoogle.comgoogle.com Furthermore, specific derivatives have been found to bind with high affinity to various serotonin receptor subtypes. For example, some 1,2,3-benzotriazin-4-one-arylpiperazine derivatives have shown excellent and selective ligand activity at the 5-HT1A receptor. nih.gov Other studies have explored interactions with 5-HT2A, 5-HT2C, and 5-HT7 receptors, indicating the broad-spectrum potential of the piperazine core in modulating serotonergic activity. nih.govnih.govmdpi.com The nature of substituents on the aryl ring of the piperazine moiety can modulate the polarity and the ability to form hydrogen bonds, thereby affecting receptor interaction and selectivity. nih.gov

The dopaminergic system is critical for regulating motor control, motivation, reward, and cognitive function. Derivatives of this compound have been investigated for their effects on this system, primarily through two mechanisms: inhibition of the dopamine (B1211576) transporter (DAT) and antagonism of dopamine receptors.

Inhibition of dopamine reuptake increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Several piperazine-containing compounds are potent and selective dopamine reuptake inhibitors. koreascience.krwikipedia.orgnih.gov For instance, the piperazine derivative GBR 12909 is a well-studied selective inhibitor of the presynaptic dopamine uptake complex. nih.govnih.gov

Additionally, piperazine derivatives have been developed as antagonists for dopamine D2 and D4 receptors. nih.govmdpi.comdrugbank.com The D4 receptor, in particular, has been a target of interest due to its distribution in brain regions associated with cognition and emotion. nih.gov A variety of 1,4-disubstituted aromatic piperazines have been synthesized and tested, showing high selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govmdpi.com The aromatic substitution patterns on the piperazine structure are crucial for determining the affinity and selectivity for D2 and D4 receptors. nih.gov This dual activity—reuptake inhibition and receptor antagonism—highlights the multifaceted potential of these compounds in modulating the dopaminergic system.

The modulation of serotonergic and dopaminergic systems is directly linked to the regulation of mood and cognitive processes. The ability of this compound derivatives to inhibit the reuptake of serotonin and dopamine suggests their potential as antidepressant agents. biosynth.comkoreascience.kr By increasing the synaptic availability of these key neurotransmitters, these compounds can theoretically alleviate symptoms associated with depressive disorders.

Furthermore, interactions with specific receptor subtypes are associated with cognitive enhancement. Antagonists of the 5-HT6 receptor, for example, have been investigated for their pro-cognitive effects and potential in treating dementia-related diseases. mdpi.com Similarly, the modulation of D4 receptors is being explored for its role in cognitive functions. nih.gov The combined action on multiple neurotransmitter systems could offer a synergistic approach to treating complex CNS disorders that involve dysregulation of both mood and cognition.

Evaluation of Antineoplastic and Antiproliferative Potencies

Beyond the central nervous system, derivatives of the this compound scaffold have emerged as promising candidates for cancer therapy. Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines and induce cell death through multiple mechanisms. The piperazine ring is a structural component of several approved anticancer drugs.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several novel piperazine derivatives have been shown to potently induce caspase-dependent apoptosis in cancer cells. nih.gove-century.us For example, one study identified a piperazine-containing compound that exhibited toxicity at very low concentrations (GI50 < 0.16 µM) against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. nih.gove-century.us Other research has documented that N-benzoyl derivatives of benzhydrylpiperazine can induce apoptosis in U937 cells. mdpi.com

Investigations into 2-(4-bromobenzyl) tethered thienopyrimidine compounds revealed that they can arrest the cell cycle and induce apoptosis. nih.gov Similarly, studies on natural brassinosteroids, while structurally different, have shown that compounds capable of inhibiting cancer cell growth often do so by arresting the cell cycle (commonly in the G1 phase) and triggering apoptosis. nih.gov This suggests that apoptosis induction is a key mechanism for the anticancer effects of these piperazine derivatives.

Cancer cells often bypass normal regulatory mechanisms by activating signaling pathways that promote survival and unchecked proliferation. bayer.com An effective anticancer strategy involves blocking these survival signals. Derivatives of this compound have been found to inhibit multiple cancer signaling pathways.

One study reported that a potent piperazine derivative inhibits the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. nih.gove-century.us These pathways are crucial for cell growth, proliferation, and survival in many types of cancer. Other research has focused on different targets. For instance, thiouracil derivatives containing a piperazine ring were found to inhibit PARP1 (Poly (ADP-Ribose) Polymerase), an enzyme involved in DNA repair, in breast cancer cells. nih.gov Additionally, thienopyrimidine derivatives featuring a 2-(4-bromobenzyl) group have been identified as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes essential for DNA replication and repair. nih.gov By targeting these fundamental cellular processes, this compound derivatives can effectively halt the proliferation of cancer cells and prevent tumor growth.

The cytotoxic activity of several 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a bromo-substituted compound, has been evaluated across a wide range of cancer cell lines. mdpi.comresearchgate.net The results, often presented as GI50 values (the concentration required to inhibit cell growth by 50%), demonstrate significant antiproliferative potency. mdpi.comresearchgate.net

Data on Antiproliferative Activity of Piperazine Derivatives

The following table summarizes the 50% growth inhibition (GI₅₀) values for a 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative against various human cancer cell lines, demonstrating its broad-spectrum antiproliferative potential.

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.comresearchgate.net

Inhibition of Microtubule Synthesis and Cell Cycle Progression

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, motility, and intracellular transport. Agents that interfere with microtubule polymerization or depolymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in rapidly dividing cancer cells.

Derivatives of piperazine have been identified as inhibitors of microtubule synthesis. Mechanistic evaluations have shown that certain piperazine compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to cell cycle arrest and the induction of apoptosis. In a study focused on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the compound 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. While the primary focus of this particular study was on cytotoxicity, the established mechanism for this class of compounds involves the inhibition of microtubule synthesis. This anti-tumor mode of action is distinct from that of other microtubule-targeting agents like Taxol. Notably, these piperazine derivatives have shown potency against a variety of tumor types and possess the advantage of oral bioavailability.

The process of microtubule formation is a dynamic equilibrium involving the polymerization and depolymerization of α and β tubulin heterodimers. The disruption of this process results in cell-cycle arrest and subsequent cell death, making the microtubule system a prime target for the development of anticancer therapeutics. The ability of this compound derivatives to interfere with this fundamental cellular process underscores their potential as novel antineoplastic agents. Further investigations into the specific interactions of these compounds with the tubulin binding sites are warranted to elucidate the precise mechanism of action and to guide the design of more potent and selective inhibitors.

Assessment of Antimicrobial and Antiviral Efficacy

The global challenge of antimicrobial resistance has necessitated the search for novel chemical entities with potent activity against pathogenic microorganisms. Piperazine derivatives have been extensively explored for their antimicrobial and antiviral properties, with the this compound scaffold serving as a promising backbone for the development of new anti-infective agents.

Antibacterial Activities against Specific Strains

Substituted piperazine derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The introduction of a 4-bromobenzyl group on the piperazine ring can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell walls and interact with molecular targets.

While specific studies focusing exclusively on the antibacterial spectrum of this compound derivatives are limited, broader studies on substituted piperazines provide valuable insights. For instance, various N-substituted piperazine derivatives have been synthesized and evaluated for their antibacterial efficacy. In one such study, novel piperazine derivatives were screened for their activity against several bacterial strains. The results indicated that certain derivatives exhibited potent bactericidal effects. For instance, some compounds showed significant activity against Shigella flexneri, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA) at low microgram concentrations.

The following table summarizes the antibacterial activity of representative piperazine derivatives against various bacterial strains from a broader study, highlighting the potential of this chemical class.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| RL-308 | Shigella flexneri | 2 |

| S. aureus | 4 | |

| MRSA | 16 | |

| Shigella dysenteriae | 128 | |

| RL-328 | Various strains | 128 |

Note: The data presented is for illustrative purposes of the potential of piperazine derivatives and may not be specific to this compound derivatives.

Antifungal Activities

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is a critical area of research. Piperazine derivatives have also been investigated for their potential as antifungal agents.

Studies on various substituted piperazine derivatives have shown promising activity against clinically relevant fungal species. For example, certain synthesized piperazine compounds have been tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. The results from these studies indicate that many of these compounds exhibit significant antifungal properties. The structural modifications on the piperazine ring, including the presence of a bromobenzyl group, are expected to play a crucial role in determining the antifungal potency and spectrum of activity.

Antiviral Properties, including HIV and SARS-CoV-2

The piperazine scaffold is a key component in several approved antiviral drugs, and research into new piperazine derivatives continues to be a fertile ground for the discovery of novel antiviral agents. The this compound core has been incorporated into molecules designed to target various viral pathogens, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HIV, piperazine derivatives have been developed as inhibitors of viral replication. Some of these compounds have been designed to have dual activity, acting as both anti-HIV-1 agents and antagonists of the Platelet-Activating Factor (PAF), which is a mediator of inflammation and an HIV-induced neurotoxin. This dual-action approach is particularly relevant for addressing HIV-associated dementia. One study reported the development of piperazine derivatives with micromolar potency in inhibiting HIV-1 replication.

The recent COVID-19 pandemic has spurred intensive research efforts to identify effective antiviral therapies against SARS-CoV-2. Piperazine derivatives have been investigated as potential inhibitors of key viral proteins. Although direct antiviral data for this compound derivatives against SARS-CoV-2 is emerging, related structures have shown promise. For instance, a study on 1,4,4-trisubstituted piperidines, which share structural similarities with piperazines, demonstrated micromolar activity against SARS-CoV-2. These compounds were found to inhibit the main protease (Mpro) of the virus, a critical enzyme for viral replication. Another study on piperazine derivatives showed that some compounds could inhibit SARS-CoV-2 replication, with one derivative exhibiting an IC50 value of 9.3 µM.

The following table provides an overview of the antiviral activity of some piperazine and related heterocyclic derivatives against HIV-1 and SARS-CoV-2.

| Compound Class | Virus | Target | Activity |

| Piperazine derivatives | HIV-1 | Viral Replication | Micromolar potency |

| Piperazine derivatives | SARS-CoV-2 | Viral Replication | IC50 = 9.3 µM (for one derivative) |

| 1,4,4-Trisubstituted piperidines | SARS-CoV-2 | Main Protease (Mpro) | Micromolar activity |

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a fundamental biological process that, when dysregulated, can contribute to a wide range of chronic diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Piperazine derivatives, including those with a 1-(4-Bromobenzyl) moiety, have demonstrated significant anti-inflammatory properties in various preclinical models.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. For example, certain novel piperazine derivatives have been shown to inhibit the production of nitrite and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. In one study, two new piperazine analogues, PD-1 and PD-2, demonstrated significant anti-inflammatory activity, with TNF-α inhibition reaching up to 56.97% and 44.73%, respectively, at a concentration of 10 µM. Another piperazine derivative, LQFM182, was found to reduce paw edema and pleurisy induced by carrageenan by decreasing cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α.

While the term "immunomodulatory" often implies a more nuanced regulation of the immune system beyond simple anti-inflammatory effects, the ability of these piperazine derivatives to suppress key inflammatory mediators suggests a significant interaction with immune signaling pathways. By reducing the production of pro-inflammatory cytokines, these compounds can modulate the immune response, which is a hallmark of immunomodulatory activity. Further research is needed to fully characterize the immunomodulatory profiles of this compound derivatives, including their effects on different immune cell populations and their potential to influence adaptive immunity.

Antiplatelet Aggregation Studies

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to thrombosis and cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the management of cardiovascular diseases. Several piperazine derivatives have been investigated for their ability to inhibit platelet aggregation.

Research in this area has led to the identification of potent antiplatelet agents among substituted piperazine analogues. One study detailed the synthesis and antiplatelet aggregation activity of novel substituted-piperazine analogues, with some compounds showing high efficacy. For instance, N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide was identified as a highly active antiplatelet aggregating compound, effective at a concentration of 0.06 μM. While this compound is a piperidine (B6355638) derivative, it contains the key this compound moiety, highlighting the importance of this structural feature for antiplatelet activity.

The mechanism of action for the antiplatelet effects of these compounds may involve the antagonism of various platelet receptors, such as the Platelet-Activating Factor (PAF) receptor or thrombin receptors. The following table summarizes the antiplatelet aggregation activity of a representative compound containing the this compound scaffold.

| Compound | Inducing Agent | Concentration (µM) | Inhibition (%) |

| N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide | - | 0.06 | High |

Note: The specific inducing agent and percentage of inhibition were not detailed in the abstract but the compound was noted as one of the most active.

Investigation of Other Biological Activities

Derivatives of this compound have been the subject of diverse pharmacological investigations, revealing a broad spectrum of potential therapeutic applications beyond their primary targets. These explorations have unveiled promising activities in areas such as antihistaminic, anthelmintic, antioxidant, antidiabetic, and neuroprotective functions, highlighting the versatility of the piperazine scaffold in medicinal chemistry.

Antihistaminic Potential

The piperazine nucleus is a well-established pharmacophore in the design of antihistaminic agents, primarily acting as histamine H1-receptor antagonists. rxlist.comdrugbank.com Research into novel piperazine derivatives continues to explore their potential in modulating histamine-mediated responses.

In a study investigating a series of novel piperazine derivatives, compound PD-1 demonstrated significant antihistamine activity, achieving an 18.22% reduction in histamine levels. nih.gov This finding underscores the potential for developing new piperazine-based compounds for allergic conditions. The core mechanism of action for antihistamine piperazine derivatives involves the blockade of H1 receptors, which in turn prevents the release of histamine and inhibits smooth muscle contraction. rxlist.com Further research has focused on synthesizing 4-(diphenylmethyl)-1-piperazine derivatives, which have shown moderate to potent in vitro histamine H1-receptor antagonistic activity. ijrrjournal.com

Table 1: Antihistaminic Activity of a Piperazine Derivative

| Compound | Activity | Reference |

|---|---|---|

| PD-1 | 18.22% reduction in histamine levels | nih.gov |

Anthelmintic Applications

Piperazine and its derivatives have a long history of use as anthelmintic agents. researchgate.net Recent research has focused on synthesizing new derivatives to combat parasitic worm infections. Studies have demonstrated the in vitro efficacy of newly synthesized piperazine compounds against various worm species, including Eisenia fetida and Phaeritima posthuma, which are common models for screening anthelmintic drugs. researchgate.netipindexing.comijprs.com

In one such study, a series of 1,4-disubstituted piperazine derivatives exhibited promising anthelmintic activity at a minimal dose of 5mg/ml, comparable to the reference drug Piperazine citrate. ijprs.com Another investigation identified specific compounds, namely 2-(4-methylpiperazin-1-yl)-1-phenyldiazene (4a), 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene (4b), and 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene (4c), as being particularly potent. researchgate.net Furthermore, research into benzimidazoles containing a piperazine fragment at the C-2 position has yielded compounds with significant anthelmintic properties. mdpi.com For instance, compound 7c from this series resulted in a 92.7% reduction in the activity of Trichinella spiralis muscle larvae at a concentration of 100 μg/mL after 48 hours. mdpi.com

Table 2: Anthelmintic Activity of Piperazine Derivatives

| Compound(s) | Organism | Activity | Reference |

|---|---|---|---|

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | Promising activity at 5mg/ml | ijprs.com |

| 4a, 4b, 4c | Phaeritima posthuma | Most potent in the series | researchgate.net |

| 7c | Trichinella spiralis | 92.7% reduction in parasite activity at 100 μg/mL (48h) | mdpi.com |

Antioxidant Properties

The piperazine scaffold has been incorporated into various molecules to explore their antioxidant potential. asianpubs.org Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research area. ptfarm.pl

A study on novel piperazine derivatives found that compound PD-2 exhibited notable antioxidant activity, with an IC50 value of 2.396 μg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov In a separate investigation, six new push-pull azo disperse dyes were synthesized using 1-(4-bromobenzyl)-4-phenylpiperazine as a key intermediate. These dyes demonstrated significant antioxidant activities as measured by the ferric reducing antioxidant power (FRAP) method. nih.gov Furthermore, a review on the topic highlighted that the antioxidant activity of the piperazine ring can be enhanced by coupling it with other heterocyclic rings or natural compounds. asianpubs.orgresearchgate.net

Table 3: Antioxidant Activity of Piperazine Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| PD-2 | DPPH | IC50 = 2.396 μg/mL | nih.gov |

| Azo disperse dyes containing 1-(4-bromobenzyl)-4-phenylpiperazine | FRAP | Significant antioxidant activities | nih.gov |

Antidiabetic and Anti-Alzheimer's Research

The versatility of the piperazine structure has led to its investigation in the context of complex diseases like diabetes and Alzheimer's. researchgate.netresearchgate.net

In the field of antidiabetic research, piperazine sulphonamide derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. pensoft.net One promising compound, 8h, demonstrated 27.32% inhibition of DPP-4 at a concentration of 10μmol L-1. pensoft.net In vivo studies with this compound also showed a reduction in serum glucose levels. pensoft.netresearchgate.net

For Alzheimer's disease, research has explored the neuroprotective effects of piperazine derivatives. One approach involves the development of transient receptor potential canonical 6 (TRPC6) channel activators, which can protect mushroom spines from amyloid toxicity. nih.gov This research aims to develop therapeutic agents that focus on synaptic stabilization. nih.gov

Table 4: Antidiabetic and Anti-Alzheimer's Activity of Piperazine Derivatives

| Research Area | Target/Mechanism | Compound | Activity | Reference |

|---|---|---|---|---|

| Antidiabetic | DPP-4 Inhibition | 8h | 27.32% inhibition at 10μmol L-1 | pensoft.net |

| Anti-Alzheimer's | TRPC6 Channel Activation | Piperazine Derivatives | Protection of mushroom spines from amyloid toxicity | nih.gov |

Cholinesterase and Aβ-Aggregation Inhibition

A significant strategy in the development of treatments for Alzheimer's disease is the creation of multi-target-directed ligands that can simultaneously address different pathological aspects of the disease. nih.govnih.gov Piperazine derivatives have emerged as a promising scaffold for designing such molecules, particularly those that can inhibit both cholinesterase enzymes and the aggregation of β-amyloid (Aβ) peptides. rsc.orgnih.govmdpi.com

A series of benzothiazole–piperazine hybrids were synthesized and evaluated for their potential against Alzheimer's disease. rsc.org Among them, compound 12 was identified as a potent candidate, exhibiting effective and selective inhibition of acetylcholinesterase (AChE) with an IC50 value of 2.31 μM. rsc.org This compound also demonstrated significant inhibition of Aβ1-42 aggregation, with a 53.30% reduction, and showed Aβ fibril disaggregation capabilities. rsc.org In a different study, new derivatives of donepezil containing an N-benzylpiperidine moiety were synthesized, with compound 23 being a notable butyrylcholinesterase (BChE) inhibitor (IC50 = 0.72 μM) and also showing Aβ anti-aggregation activity (72.5% inhibition at 10 μM). nih.gov

Table 5: Cholinesterase and Aβ-Aggregation Inhibition by Piperazine and Related Derivatives

| Compound | Target(s) | IC50 / % Inhibition | Reference |

|---|---|---|---|

| 12 (Benzothiazole–piperazine hybrid) | AChE | IC50 = 2.31 μM | rsc.org |

| Aβ1-42 Aggregation | 53.30% Inhibition | rsc.org | |

| 23 (N-benzylpiperidine derivative) | BChE | IC50 = 0.72 μM | nih.gov |

| Aβ Aggregation | 72.5% Inhibition at 10 μM | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 4 Bromobenzyl Piperazine Analogues

Impact of Substituent Modifications on Binding Affinity and Selectivity

The nature of substituents on the aromatic ring and the piperazine (B1678402) nitrogen atoms can significantly dictate the compound's interaction with biological targets. researchgate.net Modifications can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net

Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties. The presence of a bromine atom on the benzyl (B1604629) group of 1-(4-bromobenzyl)piperazine, for instance, significantly influences its lipophilicity. Substituents that increase lipophilicity can enhance the interaction with biological targets. researchgate.net

In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the introduction of a bromine atom (as in compound 5d) was part of a strategy to create compounds with potent antiproliferative activity. mdpi.com The electron-withdrawing nature of halogens like bromine and chlorine can enhance the antibacterial activity of related compounds by affecting their interaction with microbial targets. mdpi.com The position and nature of the halogen can be critical; studies on phenylthiazole derivatives showed that electron-withdrawing substituents, including halogens, strongly enhanced antibacterial activity, particularly when placed at the meta-position of the benzene (B151609) ring. mdpi.com

The impact of halogen substitution on biological activity is highlighted in the following table, which shows the inhibitory concentration (IC₅₀) of different halogenated compounds against a specific protein kinase (PAK4).

| Compound | Substituent (EWG) | IC₅₀ (nM) against PAK4 |

| 1 | Bromo (Br) | 5150 |

| 2 | Chloro (Cl) | 8533 |

| 3 | Fluoro (F) | > 30,000 |

| This table illustrates how different halogen substituents can affect biological activity, with bromine providing the most potent inhibition in this specific series. Data sourced from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors. mdpi.com |

The pharmacological profile of piperazine derivatives can be finely tuned by introducing various aromatic and aliphatic groups. researchgate.net The piperazine ring itself is a versatile scaffold that can be modified to achieve desired biological effects. nih.gov

Attaching different aromatic moieties to the piperazine nitrogen can lead to compounds with high affinity and selectivity for specific receptors, such as dopamine (B1211576) D2 and D3 receptors. nih.govebi.ac.uk For example, in one study, replacing a phenyl group on the piperazine ring with various N-aromatic heterocyclic substitutions, such as indole (B1671886) rings, was well-tolerated and in some cases improved receptor affinity. nih.gov Similarly, the introduction of a 4-fluorobenzyl group has been a key component in developing potent tyrosinase inhibitors. nih.govresearchgate.net The 4-fluorobenzyl and piperazine moieties were identified as crucial functional groups for anticancer activity in a series of betulinic acid derivatives. tandfonline.com

Aliphatic substituents also play a significant role. Increasing the size of an alkyl substituent can lead to increased anticancer activity. researchgate.net In a series of dopamine transporter (DAT) inhibitors, replacing the piperazine ring with a homopiperazine (B121016) or a piperidine (B6355638) ring system was well-tolerated, demonstrating that modifications to the core aliphatic amine structure can retain or improve biological activity and metabolic stability. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For piperazine analogues, both the conformation of the piperazine ring and the spatial arrangement of its substituents are key determinants of biological activity.

Like cyclohexane, the six-membered piperazine ring typically adopts a stable, low-energy chair conformation. nih.govresearchgate.net This specific geometry is crucial for orienting the substituents in the correct spatial positions for optimal receptor binding. researchgate.net The relative structural rigidity offered by the chair conformation helps to improve target affinity and specificity. nih.gov

Crystal structure analysis of related compounds, such as 1,4-dibenzylpiperazine (B181160), confirms that the central piperazine ring adopts a chair conformation. researchgate.netnih.gov This conformation places the benzyl substituents in equatorial positions, which is generally the more stable arrangement. The energetic barriers for the interconversion of piperazine chair conformations are reportedly higher than for cyclohexanes, indicating a more rigid structure. nih.gov This conformational stability is a key feature that medicinal chemists exploit in drug design.

The precise spatial orientation of the substituents attached to the piperazine ring, defined by specific dihedral angles, is critical for biological activity. In the crystal structure of 1,4-dibenzylpiperazine, a compound structurally related to this compound, the phenyl rings are nearly parallel, with a very small dihedral angle of 1.3(1)° between them. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational tools are invaluable for understanding the SAR of this compound analogues and for designing new, more effective compounds. wu.ac.thresearchgate.net Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights into how these molecules interact with their targets at an atomic level. wu.ac.thresearchgate.net

Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein. rsc.org For example, docking was used to design a library of compounds bearing a 4-(4-fluorobenzyl)piperazin-1-yl fragment, leading to the identification of potent tyrosinase inhibitors. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. mdpi.com

QSAR methods establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th This allows researchers to predict the activity of novel compounds before they are synthesized. Such models have been successfully developed for various piperazine analogues to guide the design of new molecules with improved potency and selectivity. wu.ac.thresearchgate.net These computational approaches, combined with experimental data, accelerate the process of drug discovery and optimization. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a ligand, such as a this compound analogue, will bind to the active site of a receptor. These simulations provide valuable information about the binding mode, binding affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.

Studies on structurally related piperazine derivatives have demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, in the context of developing novel androgen receptor (AR) antagonists, molecular docking studies with arylpiperazine derivatives have shown that these compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.gov The docking poses revealed that specific substitutions on the aryl ring could enhance these interactions, leading to improved antagonistic potency.

In another study focusing on acetylcholinesterase (AChE) inhibitors, a newly synthesized arylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into the active site of the enzyme. The simulations indicated that the xanthine (B1682287) moiety of the compound binds to the catalytic active site (CAS) of AChE, while the arylpiperazine fragment occupies the peripheral anionic site (PAS). researchgate.net The protonation state of the piperazine nitrogen was found to be crucial for the optimal binding orientation.

Furthermore, molecular docking studies of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents have shown their ability to bind to both the DNA-Topoisomerase II complex and the minor groove of DNA. mdpi.com The negative energy scoring functions from these simulations indicated the formation of stable complexes, suggesting a plausible mechanism for their cytotoxic activity. mdpi.com

The insights gained from such molecular docking studies are pivotal for the rational design of this compound analogues with enhanced affinity and selectivity for a specific biological target. By understanding the key interactions at the molecular level, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Piperazine Analogues

| Compound Class | Target Receptor | Key Findings from Docking Simulations |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Binding primarily through hydrophobic interactions within the ligand-binding pocket. nih.gov |

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | Acetylcholinesterase (AChE) | Xanthine moiety binds to the catalytic active site (CAS), while the arylpiperazine fragment occupies the peripheral anionic site (PAS). researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II complex and DNA minor groove | Formation of stable complexes with negative energy scoring functions, suggesting a groove-binding mechanism. mdpi.com |

| Piperidine/piperazine derivatives | Sigma-1 Receptor (S1R) | The piperidine nitrogen acts as a positive ionizable group, with a 4-phenylpiperazine tail and a benzyl moiety occupying primary and secondary hydrophobic pockets, respectively. Crucial interaction with residue Glu172. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.

The general form of a QSAR model can be expressed as:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

In the development of QSAR models for this compound analogues, a variety of molecular descriptors would be considered. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and van der Waals radii.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

A QSAR study on a series of mono-substituted 4-phenylpiperidines and -piperazines investigated their effects on the dopaminergic system. nih.gov Using partial least squares (PLS) regression, the study revealed that the position and physicochemical character of the aromatic substituent were critical for their biological activity. nih.gov The models developed helped to provide a comprehensive understanding of the biological response for this class of compounds. nih.gov

In another relevant study, a QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus was performed. nih.gov A statistically significant model was generated using a genetic function approximation method, which included descriptors such as the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The model yielded a high correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917, indicating its predictive power. nih.gov The study concluded that an increase in the exposed partial negative surface area enhances the inhibitory activity. nih.gov

Table 2: Key Parameters in QSAR Analysis

| Parameter | Description | Example from Piperine Analogs Study nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Partial negative surface area, area of the molecular shadow, heat of formation. |

| Correlation Coefficient (r²) | A statistical measure of how well the regression model fits the data. Values closer to 1 indicate a better fit. | 0.962 |

| Cross-Validation Coefficient (q²) | A measure of the predictive ability of the QSAR model, determined by systematically leaving out data points during model construction. | 0.917 |

| Statistical Method | The algorithm used to build the mathematical model. | Genetic function approximation, Partial Least Squares (PLS). nih.govnih.gov |

The development of robust QSAR models for this compound analogues can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Pharmacophore Elucidation

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore elucidation, or modeling, involves identifying the spatial arrangement of these key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed, it can be used as a 3D query to search virtual compound libraries for novel molecules that fit the model and are therefore likely to be active.

For classes of compounds related to this compound, pharmacophore modeling has been successfully applied to identify novel active agents. For example, a pharmacophore model for sigma-1 receptor (S1R) ligands suggested the presence of two hydrophobic pockets linked by a central basic core (a positive ionizable group). nih.gov The optimal distance between these features was found to be characteristic of potent and selective S1R ligands. nih.gov In this model, the benzyl moiety of a ligand could occupy one of the hydrophobic pockets, while the piperazine nitrogen would serve as the basic core. nih.gov

In another study, predictive pharmacophore models were developed for a large series of piperidine- and piperazine-based CCR5 antagonists as anti-HIV-1 agents. nih.gov The most predictive model consisted of five features: two hydrogen bond acceptors and three hydrophobic regions. nih.gov This model demonstrated a high correlation (r = 0.920) and was successfully validated using a test set of 78 molecules, correctly classifying active and inactive compounds. nih.gov The validated model serves as a valuable tool for the virtual screening of new chemical entities as potent CCR5 antagonists. nih.gov

The process of pharmacophore elucidation for this compound analogues would typically involve the following steps:

Selection of a training set: A diverse set of analogues with known biological activities is chosen.

Conformational analysis: The possible low-energy conformations of the training set molecules are generated.

Feature mapping: Common chemical features are identified and mapped across the training set molecules.

Hypothesis generation: A number of pharmacophore hypotheses (models) are generated, each consisting of a unique combination and spatial arrangement of features.

Scoring and validation: The generated hypotheses are scored based on how well they fit the training set data. The best hypothesis is then validated using a test set of compounds that were not used in model generation.

Table 3: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically oxygen or nitrogen) that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. |

| Hydrophobic (HY) | A non-polar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH, such as an amine. |

| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH, such as a carboxylic acid. |

By defining the essential structural requirements for biological activity, pharmacophore models provide a powerful framework for the design and discovery of novel this compound analogues with desired therapeutic profiles.

Advanced Analytical and Spectroscopic Characterization in Research of 1 4 Bromobenzyl Piperazine and Its Derivatives

Chromatographic Separation and Detection Methods

Chromatography is fundamental in the analysis of 1-(4-Bromobenzyl)piperazine, enabling its separation from starting materials, by-products, and related derivatives. The choice of technique is often dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives, which are often non-volatile and thermolabile. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the separation of piperazine compounds is effectively achieved on C18 columns. The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by controlling the ionization state of the basic piperazine nitrogen atoms. nih.gov Detection can be accomplished using various detectors, including Diode-Array Detectors (DAD) for quantitative analysis or Evaporative Light Scattering Detectors (ELSD) for compounds lacking a strong chromophore. nih.govhelixchrom.com For qualitative analysis of piperazine derivatives, a sample preparation might involve dissolving the compound in a solution of hydrochloric acid and methanol, followed by dilution. unodc.org

Table 1: Representative HPLC Conditions for Piperazine Derivative Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 4.6x250 mm) | helixchrom.com |

| Mobile Phase A | Water + 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | nih.govhelixchrom.com |

| Elution | Gradient | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | DAD or ELSD | nih.govhelixchrom.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound and its derivatives. unodc.org This technique offers high resolution, making it suitable for separating complex mixtures and distinguishing between closely related isomers. nih.govmaps.org

The separation of regioisomeric bromodimethoxy benzyl (B1604629) piperazines has been successfully achieved using capillary GC with a polar stationary phase composed of 100% trifluoropropyl methyl polysiloxane. nih.govmaps.org For the analysis of 1-(4-bromophenyl)piperazine, a structural isomer of the title compound, a Zebron ZB-SemiVolatiles column has been utilized with helium as the carrier gas. nih.gov The identification of compounds is confirmed by their retention time and, more definitively, by their mass fragmentation patterns upon electron ionization (EI). nih.gov In the analysis of a derivative, 1-(4-Bromobenzyl)-4-(2-methylphenyl)piperazine, GC-MS was the technique employed to acquire its mass spectrum. spectrabase.com

Table 2: GC-MS Parameters and Key Mass Fragments for Related Piperazine Compounds This table is interactive and can be sorted by clicking on the headers.

| Compound | Column Type | Key Mass Fragments (m/z) | Fragment Identity | Source |

|---|---|---|---|---|

| 1-(4-bromophenyl)piperazine | Zebron ZB-SemiVolatiles | 240/242 | [M]+ (Molecular Ion) | nih.gov |

| 198/200 | [M-C₂H₄N]+ | nih.gov | ||

| 155/157 | [C₆H₄Br]+ | nih.gov | ||

| 56 | [C₃H₆N]+ | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool in modern pharmaceutical analysis. kuleuven.be For piperazine derivatives, electrospray ionization (ESI) in the positive ion mode is commonly employed, as the piperazine nitrogen atoms are readily protonated. nih.gov

The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, provides highly accurate mass measurements. mdpi.com This capability allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for the unambiguous identification of unknown compounds and the structural confirmation of newly synthesized derivatives. nih.govmdpi.com For example, the structures of novel Mannich derivatives of 4-(4-bromophenyl)piperazine have been unequivocally confirmed using HRMS. mdpi.com Similarly, LC-HRMS/MS-QTOF has been employed for the qualitative characterization of psychoactive phenylpiperazines, demonstrating its power in forensic and analytical chemistry. nih.gov The coupling of an Agilent 1200 Infinity Series HPLC system with a 6530 Accurate-Mass Q-TOF LC/MS represents a typical instrumental setup for such analyses. mdpi.com

Table 3: Common LC-HRMS Parameters for Piperazine Derivative Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Specification | Purpose | Source |

|---|---|---|---|

| Separation | Reversed-Phase HPLC | Separates components of a mixture | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]+ | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high mass accuracy and resolution | nih.govmdpi.com |

| Mobile Phase Additive | 0.1% Formic Acid | Promotes ionization | nih.gov |

| Acquisition Mode | MS and MS/MS | Provides molecular weight and fragmentation data | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. mdpi.comrsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from closely related structures, the spectrum can be predicted. nih.govmdpi.com The aromatic protons on the 4-bromophenyl ring typically appear as a pair of doublets (an AA'BB' system) due to the symmetrical 1,4-substitution pattern. The benzylic protons (CH₂) adjacent to the aromatic ring and the piperazine nitrogen are expected to appear as a sharp singlet. The eight protons of the piperazine ring itself are chemically non-equivalent and typically appear as two multiplets, corresponding to the protons adjacent to the benzyl group and those adjacent to the secondary amine. The exact chemical shifts can be influenced by the solvent used, such as DMSO-d₆ or CDCl₃. mdpi.comrsc.org

Table 4: Predicted ¹H NMR Spectral Data for this compound This table is interactive and can be sorted by clicking on the headers.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine protons (-CH₂-N-CH₂-) | ~2.4 - 2.6 | Multiplet | 4H |

| Piperazine protons (-CH₂-NH-CH₂-) | ~2.8 - 3.0 | Multiplet | 4H |

| Benzylic protons (Ar-CH₂-) | ~3.5 | Singlet | 2H |

| Aromatic protons (ortho to CH₂) | ~7.2 - 7.3 | Doublet | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, due to the symmetry of the 4-bromophenyl group, a specific number of signals is expected. There would be four signals for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons, one bearing the benzyl group and one bearing the bromine). The piperazine ring would show two distinct signals for the two types of methylene (B1212753) carbons. An additional signal would correspond to the benzylic methylene carbon. In total, seven distinct signals are predicted for the structure. The chemical shifts for piperazine carbons in related derivatives are often observed in the 47-52 ppm range. mdpi.com In some complex piperazine derivatives, aliphatic carbon signals have been observed at 48.46 and 50.14 ppm. mdpi.com Conformational isomers, resulting from restricted rotation around amide bonds in certain derivatives, can sometimes lead to a doubling of signals in the ¹³C NMR spectrum at low temperatures. rsc.org

Table 5: Predicted ¹³C NMR Signal Assignments for this compound This table is interactive and can be sorted by clicking on the headers.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperazine carbons (-CH₂-NH-CH₂-) | ~45 - 48 |

| Piperazine carbons (-CH₂-N-CH₂-) | ~52 - 55 |

| Benzylic carbon (Ar-CH₂-) | ~62 - 65 |

| Quaternary aromatic carbon (C-Br) | ~120 - 122 |

| Aromatic carbons (CH, ortho to CH₂) | ~130 - 131 |

| Aromatic carbons (CH, ortho to Br) | ~131 - 132 |

Advanced NMR Techniques (e.g., HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique that provides crucial information about the connectivity of atoms within a molecule, particularly through two or three bond correlations between protons and carbons. doi.orgyoutube.comresearchgate.net This is especially valuable for assigning quaternary carbons and carbonyls, which are not observable in standard one-bond correlation spectra like HSQC. youtube.com

The benzylic protons (adjacent to the bromophenyl ring) and the carbons of the bromophenyl ring, as well as the adjacent carbon atoms of the piperazine ring.

The protons on the piperazine ring and the benzylic carbon, in addition to other carbons within the piperazine ring.

The aromatic protons and the benzylic carbon, as well as other carbons in the aromatic ring.

These correlations allow for the unambiguous assembly of the molecular fragments, confirming the substitution pattern and the connection between the benzyl group and the piperazine ring. For more complex derivatives, HMBC is indispensable for elucidating the points of attachment of various functional groups.

| Protons | Expected HMBC Correlations (Carbons) |

| Benzylic CH₂ | C atoms of the bromophenyl ring, adjacent piperazine CH₂ |

| Piperazine N-CH₂ | Benzylic C, other piperazine C atoms |

| Aromatic CH | Benzylic C, other aromatic C atoms |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic transitions.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of derivatives of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to the various structural components.

For instance, in a study of a derivative, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, its structure was confirmed using FT-IR among other techniques. nih.gov Generally, for N-benzylpiperazine derivatives, the following vibrational modes are of diagnostic importance:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the piperazine and benzylic methylene groups, usually found in the 2800-3000 cm⁻¹ region.

C=C stretching: From the aromatic ring, appearing in the 1450-1600 cm⁻¹ range.

C-N stretching: Associated with the piperazine ring, typically in the 1100-1300 cm⁻¹ region.

C-Br stretching: From the bromobenzyl group, generally found at lower wavenumbers.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2800-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1100-1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by absorption maxima (λmax) that can provide information about the extent of conjugation and the presence of chromophores.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be studied using UV-Vis spectroscopy. youtube.comconicet.gov.ar This effect arises from the differential solvation of the ground and excited states of a molecule. semanticscholar.orgscispace.com Polar solvents, for example, can stabilize a more polar excited state, leading to a shift in the absorption maximum.

| Solvent Property | Expected Effect on λmax | Rationale |

| Increasing Polarity | Bathochromic or Hypsochromic Shift | Differential stabilization of ground and excited states |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

The crystal structure of a compound is described by its crystal system and space group. For derivatives of this compound, these parameters are determined through single-crystal X-ray diffraction analysis. For example, the related compound 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) crystallizes in the monoclinic crystal system with the space group P2₁/n. iucr.org In another instance, 1,4-dibenzylpiperazine (B181160) was found to crystallize in the orthorhombic space group Pbca. researchgate.net The determination of the crystal system and space group is a critical first step in a full crystal structure analysis. Many piperazine derivatives have been found to crystallize in common space groups such as P2₁/c and Pna2₁. nih.govresearchgate.net

| Compound | Crystal System | Space Group |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁/n |

| 1,4-dibenzylpiperazine | Orthorhombic | Pbca |

| 4-(4-nitrophenyl)piperazin-1-ium salts | Monoclinic / Triclinic | P2₁/c / P-1 |